molecular formula C14H24N2O3 B1345341 tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate CAS No. 1016743-04-6

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate

Cat. No. B1345341
M. Wt: 268.35 g/mol
InChI Key: HDHRMBMUQBBAJI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.36 . The IUPAC name for this compound is tert-butyl 4-[(cyclopropylamino)carbonyl]-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate” is 1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Biologically Active Compounds: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a similar compound, is an important intermediate in the synthesis of biologically active compounds like crizotinib. It's synthesized through multiple steps from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
  • Key Intermediate in Drug Synthesis: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another analog, is a key intermediate for drugs like Vandetanib, synthesized from piperidin-4-ylmethanol (Wang et al., 2015).

Chemical Structure and Analysis

  • Molecular Structure: X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, reveal its molecular structure and packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).
  • Stereoselective Synthesis: Research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles involves tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a compound structurally close to the one (Moskalenko & Boev, 2014).

Novel Applications

  • Anticorrosive Behaviour: Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate shows significant anticorrosive properties for carbon steel in acidic environments, suggesting potential applications in material science (Praveen et al., 2021).
  • Antibacterial and Antifungal Activities: Certain derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been studied for their moderate antibacterial and antifungal activities, highlighting a potential application in pharmaceuticals (Kulkarni et al., 2016).

Safety And Hazards

The safety data sheet for “tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate” is available . It’s always important to handle chemical compounds with care, following safety guidelines to avoid potential hazards.

properties

IUPAC Name

tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHRMBMUQBBAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640709
Record name tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate

CAS RN

1016743-04-6
Record name tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (670 mg, 2.92 mmol) and cyclopropylamine (167 mg, 2.92 mmol) in 15 mL anhydrous DMF was added HATU (1.11 g, 2.92 mmol) and the resulting mixture stirred at RT under nitrogen atmosphere for 3 h. The mixture was washed with water and extracted with ethyl acetate (2×50 mL). The organics were washed with brine, separated, dried over sodium sulfate, filtered and concentrated under vacuum. The residue was purified by Biotage MPLC (silica gel 40+ column) eluting with 50% ethyl acetate in hexane to afford the product (704 mg, 89%). ESI-MS calculated for C14H24N2O3: Exact Mass: 268.18. Found 169.17 (M-Boc)+ and 291.15 (MNa)+.
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

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